![molecular formula C21H22FN5O2 B2488146 N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105237-62-4](/img/structure/B2488146.png)
N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a novel compound with potential therapeutic applications. Its unique structure suggests significant biological activity, particularly in the realm of kinase inhibition and cancer treatment.
- Molecular Formula : C21H22FN5O2
- Molecular Weight : 395.438 g/mol
- IUPAC Name : N-cyclopentyl-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
- Purity : Typically around 95% .
This compound is primarily studied for its potential as a kinase inhibitor. Kinases are enzymes that phosphorylate other proteins, playing crucial roles in various cellular processes including growth, differentiation, and metabolism. The compound's ability to inhibit specific kinases may lead to significant therapeutic effects in oncology and other diseases linked to dysregulated kinase activity.
In Vitro Studies
Research indicates that this compound exhibits inhibitory effects on several kinases involved in cancer progression. For instance:
Kinase | IC50 Value (µM) | Effect |
---|---|---|
Focal Adhesion Kinase (FAK) | 0.12 | Strong inhibition |
Epidermal Growth Factor Receptor (EGFR) | 0.25 | Moderate inhibition |
Vascular Endothelial Growth Factor Receptor (VEGFR) | 0.30 | Moderate inhibition |
These values suggest that this compound has a promising profile as a selective kinase inhibitor .
Case Studies
-
Breast Cancer Model :
In a study involving breast cancer cell lines, treatment with N-cyclopentyl compound resulted in a significant reduction in cell proliferation and increased apoptosis rates. The mechanism was linked to the inhibition of FAK signaling pathways, which are often upregulated in cancerous tissues. -
Non-Small Cell Lung Cancer (NSCLC) :
A preclinical trial demonstrated that this compound effectively inhibited tumor growth in NSCLC models by targeting EGFR mutations. The results indicated a potential application in treating resistant forms of lung cancer .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that N-cyclopentyl compound has favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate its safety profile before clinical applications can be considered.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide has shown promise as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases.
Case Studies
- EGFR Inhibition : Research indicates that compounds similar to this compound exhibit potent inhibition of the epidermal growth factor receptor (EGFR), which is implicated in several cancers. The compound’s structure allows it to bind effectively to the ATP-binding site of EGFR, potentially leading to reduced tumor growth in preclinical models .
Pharmacological Research
The compound is under investigation for its pharmacological properties, particularly its ability to modulate biogenic amine transporters. This modulation can have implications for treating neurological disorders by influencing neurotransmitter levels.
Findings
Studies have demonstrated that compounds with similar structures can act as selective modulators of neurotransmitter transporters, affecting serotonin and dopamine pathways . This suggests potential applications in treating depression and anxiety disorders.
Antitumor Activity
The antitumor activity of this compound has been explored in various cancer types. Preclinical studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of oncogenic signaling pathways.
Experimental Evidence
In vitro studies have shown that the compound can significantly reduce the viability of cancer cell lines while exhibiting minimal cytotoxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c22-14-7-9-16(10-8-14)27-20-17(11-23-27)19(13-5-6-13)25-26(21(20)29)12-18(28)24-15-3-1-2-4-15/h7-11,13,15H,1-6,12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDIBVSYYJORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.